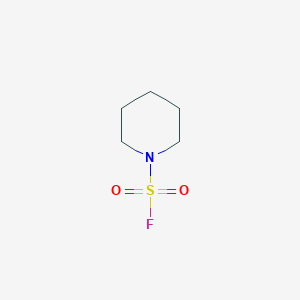

Piperidine-1-sulfonyl fluoride

Description

Contextualizing Piperidine-1-sulfonyl Fluoride (B91410) within the Landscape of Sulfonyl Fluoride Reagents and Their Distinct Reactivity Profiles

Sulfonyl fluorides are a class of organic compounds characterized by the -SO₂F functional group. They are recognized for their unique combination of stability and reactivity, which makes them valuable reagents in organic synthesis and chemical biology. enamine.net Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and thermolysis. nih.gov This stability allows for their use under a wider range of reaction conditions and their incorporation into complex molecules.

The reactivity of sulfonyl fluorides can be tuned by altering the electronic properties of the substituent attached to the sulfonyl group. This allows for the design of reagents with specific reactivity profiles. enamine.net Piperidine-1-sulfonyl fluoride, an aliphatic sulfamoyl fluoride, possesses a distinct reactivity profile compared to aryl sulfonyl fluorides or perfluoroalkylsulfonyl fluorides. The piperidine (B6355638) moiety, a saturated heterocycle, influences the electrophilicity of the sulfur center. The reactivity of sulfonyl fluorides is also highly dependent on the reaction conditions, particularly the presence of activating agents or catalysts.

The landscape of sulfonyl fluoride reagents is diverse, encompassing simple alkyl and aryl sulfonyl fluorides, as well as more complex structures designed for specific applications such as deoxyfluorination or as "warheads" in covalent inhibitors. nih.gov Within this landscape, this compound serves as a versatile building block, particularly in the construction of sulfonamides and other sulfur(VI)-containing structures.

| Sulfonyl Fluoride Type | General Structure | General Reactivity Profile | Common Applications |

|---|---|---|---|

| Aryl Sulfonyl Fluorides | Ar-SO₂F | Moderately reactive, tunable by substituents on the aromatic ring. | Synthesis of sulfonamides, esters, and as covalent protein modifiers. |

| Alkyl Sulfonyl Fluorides | R-SO₂F | Generally less reactive than aryl sulfonyl fluorides. | Synthesis of alkyl sulfonamides and sulfonates. |

| Perfluoroalkylsulfonyl Fluorides | Rf-SO₂F | Highly reactive due to the strong electron-withdrawing nature of the perfluoroalkyl group. | Deoxyfluorination reactions. |

| This compound | (CH₂)₅N-SO₂F | Serves as a readily available building block for sulfamoyl moieties. | Synthesis of piperidine-containing sulfonamides, use in SuFEx chemistry. |

Historical Development and Evolution of this compound's Role in Synthetic Methodologies

The development of sulfonyl fluoride chemistry dates back several decades, with early studies focusing on their synthesis and fundamental reactivity. nih.gov The initial breakthrough that highlighted the potential of sulfonyl fluorides as chemical biology tools occurred in the 1960s with the discovery that they could covalently modify serine proteases. nih.gov However, for a long time, their application in broader synthetic chemistry remained less explored compared to the more reactive sulfonyl chlorides.

The resurgence of interest in sulfonyl fluorides, including this compound, is closely linked to the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers in 2014. researchgate.net SuFEx is a set of near-perfect click reactions that rely on the robust and selectively activatable nature of the S-F bond to create diverse and stable linkages. researchgate.netnih.gov This concept revolutionized the use of sulfonyl fluorides, transforming them from niche reagents into powerful connectors for molecular construction.

Within the SuFEx framework, this compound has found its role as a valuable building block. Its piperidine moiety is a common scaffold in medicinal chemistry, and the ability to readily install a piperidine-1-sulfonyl group onto various molecules has proven advantageous in drug discovery and the development of chemical probes. tue.nl The evolution of its role has been from a simple aliphatic sulfamoyl fluoride to a key component in the modular and efficient synthesis of complex functional molecules.

Fundamental Principles Governing the Reactivity of Sulfonyl Fluorides and Their Relevance to this compound

The reactivity of sulfonyl fluorides is governed by the unique properties of the sulfur-fluorine bond. The S-F bond is strong and the fluoride ion is a poor leaving group under neutral conditions, which accounts for the compound's stability. nih.gov However, the sulfur atom in the sulfonyl group is highly electrophilic and susceptible to nucleophilic attack.

Activation of the sulfonyl fluoride is typically required for it to react with nucleophiles. This activation can be achieved through several mechanisms:

Lewis Acid Catalysis: Lewis acids can coordinate to the fluorine atom, facilitating its departure as a leaving group. acs.org

Base Catalysis/Activation: In the presence of a base, a nucleophile can be deprotonated, increasing its nucleophilicity and enabling it to attack the sulfur center. The base can also facilitate the departure of the fluoride ion.

Hydrogen Bonding: In protic solvents or in the presence of hydrogen bond donors, the fluoride leaving group can be stabilized through hydrogen bonding, lowering the activation energy for the substitution reaction.

For this compound, these principles are directly applicable. Its reactions with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thiosulfonates are often mediated by bases or other activating conditions. The piperidine nitrogen atom itself can also influence the reactivity of the sulfonyl fluoride group through intramolecular electronic effects.

Overview of Key Academic Research Trajectories and Innovations Utilizing this compound

Research involving this compound has primarily focused on its application as a building block in the synthesis of molecules with potential biological activity. Its use in fragment-based drug discovery and the construction of covalent inhibitors are prominent research trajectories. tue.nl The piperidine scaffold is a privileged structure in medicinal chemistry, and its incorporation via the sulfonyl fluoride moiety allows for the exploration of new chemical space.

One significant area of innovation is its use in SuFEx click chemistry to construct complex molecular architectures. For example, it has been used in multicomponent reactions and as a partner in cycloaddition reactions to generate novel heterocyclic systems. nih.govru.nl

| Application Area | Description of Research | Example Reaction | Significance |

|---|---|---|---|

| Fragment-Based Drug Discovery | This compound is used as a fragment to build a library of compounds for screening against biological targets. The piperidine moiety provides a desirable scaffold. tue.nl | Reaction of 2-(piperidine-1-sulfonyl)benzaldehyde with various amines to generate a library of sulfonamides. tue.nl | Provides a modular approach to synthesizing diverse libraries of potential drug candidates. |

| Covalent Inhibitor Design | Derivatives of this compound are designed as covalent inhibitors that can form a stable bond with a specific amino acid residue in a target protein. | Synthesis of 4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]this compound for potential covalent modification of serine proteases. | Offers a strategy for developing highly potent and selective therapeutic agents. |

| SuFEx Click Chemistry | Utilized in SuFEx reactions as a reliable building block for constructing complex molecules with piperidine-containing sulfonyl linkages. nih.gov | Ring-opening of an imino cyclic catecholate with piperidine to yield an amino sulfonimidate. nih.gov | Demonstrates the utility of this compound in efficient and modular synthesis. |

| Multicomponent Reactions | Employed in one-pot, three-component reactions to synthesize novel dithiocarbamate-functionalized aliphatic sulfonyl fluorides. researchgate.net | Reaction of ethenesulfonyl fluoride, carbon disulfide, and piperidine to form 2-(fluorosulfonyl)ethyl piperidine-1-carbodithioate. researchgate.net | Provides an eco-friendly and efficient method for generating complex sulfonyl fluorides. |

Properties

IUPAC Name |

piperidine-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXRYWUKQFCOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513881 | |

| Record name | Piperidine-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63698-83-9 | |

| Record name | Piperidine-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations for Piperidine 1 Sulfonyl Fluoride

State-of-the-Art Synthesis of Piperidine-1-sulfonyl Fluoride (B91410)

The preparation of piperidine-1-sulfonyl fluoride and its derivatives has evolved from classical methods to more refined, high-yielding protocols designed for efficiency and scalability.

The most direct method for synthesizing this compound involves the reaction of piperidine (B6355638) with sulfuryl fluoride (SO₂F₂). Sulfuryl fluoride is a gas, and the reaction requires careful handling and control of conditions. google.com The reaction is typically performed in an appropriate solvent with a base to neutralize the hydrogen fluoride byproduct.

Recent advancements have introduced more sophisticated and user-friendly fluorosulfonylating agents. These reagents often circumvent the need to handle gaseous sulfuryl fluoride directly. For instance, stable, solid reagents like 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazolium trifluoromethanesulfonate (B1224126) have been developed. google.com These reagents react efficiently with primary and secondary amines, including substituted piperidines, at room temperature in solvents like acetonitrile (B52724) to afford the corresponding sulfonyl fluorides in excellent yields. google.com One documented example shows the synthesis of 3-(3,4,5-trimethoxybenzamido)this compound in 98% yield by reacting the parent piperidine derivative with this imidazolium-based reagent. google.com

Alternative precursors for the sulfonyl fluoride moiety include sulfonyl chlorides, which can be converted to sulfonyl fluorides via a chloride-fluoride exchange reaction, often using fluoride sources like potassium fluoride (KF). nih.govorganic-chemistry.org Electrochemical methods have also been developed, where thiols are oxidatively coupled with a fluoride source to produce sulfonyl fluorides, offering a mild and environmentally friendly approach. nih.govtue.nl

| Precursor 1 | Precursor 2 | Key Conditions | Product | Yield | Reference |

| Piperidine | Sulfuryl Fluoride (SO₂F₂) | Gas introduction, solvent, base | This compound | Variable | google.com |

| Substituted Piperidine | 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazolium trifluoromethanesulfonate | Acetonitrile, Room Temperature, 1 hr | Substituted this compound | ~98% | google.com |

| Piperidine-1-sulfonyl chloride | Potassium Fluoride (KF) | Biphasic mixture (e.g., water/acetone) | This compound | High | organic-chemistry.org |

| Piperidine-1-thiol | Potassium Fluoride (KF) | Electrochemical oxidation, CH₃CN/HCl | This compound | Good | nih.gov |

While direct sulfonylation of piperidine can be highly efficient, catalytic methods are continuously sought to improve reaction conditions, yields, and substrate scope, particularly for complex molecules. The development of catalysts for the synthesis of sulfonamides from sulfonyl fluorides is well-documented, and these principles can inform the synthesis of the sulfonyl fluoride itself. For example, nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to activate the S(VI)-F bond for amidation. chemrxiv.org

In the context of preparing the piperidine scaffold itself, rhodium-catalyzed C-H insertions have been instrumental for creating functionalized piperidines that can then be converted to the target sulfonyl fluoride. nih.govnih.gov These methods allow for the regio- and stereoselective introduction of functional groups onto the piperidine ring before the final sulfonylation step. nih.govnih.gov

For the sulfonylation step, high yields are often achievable without catalysis by using highly reactive reagents. The use of fluorosulfuryl imidazolium (B1220033) salts, for example, provides near-quantitative yields under mild conditions, representing a significant advancement in high-yield preparation for research purposes. google.com Similarly, the conversion of sulfonic acids to sulfonyl fluorides can be achieved in high yields using deoxyfluorinating agents like Xtalfluor-E® in acetonitrile at room temperature. nih.gov These methods are practical, high-yielding, and avoid harsh conditions or the need for complex catalytic systems.

For research applications where a reliable supply of this compound and its analogs is necessary, scalable synthesis strategies are crucial. High-yielding, one-pot reactions that proceed under mild conditions are particularly advantageous. The synthesis of a substituted this compound from the corresponding piperidine and an imidazolium salt is a prime example of a scalable reaction, demonstrating a 98% yield on a 0.5 mmol scale, which can be readily adapted for larger quantities. google.com

Gram-scale syntheses have been reported for related processes, such as the three-component reaction to form dithiocarbamate-functionalized aliphatic sulfonyl fluorides, demonstrating the potential for scaling up reactions involving sulfonyl fluoride synthons. researchgate.net Furthermore, the development of flow chemistry processes offers a powerful tool for process intensification. Continuous flow reactors provide superior control over reaction parameters, enhance safety when using hazardous reagents like sulfuryl fluoride, and can be used for scalable production. nih.gov Photoredox catalysis in flow has been used to prepare alkyl sulfonyl fluorides on a multi-gram scale. organic-chemistry.org The use of solid-supported reagents and scavengers is another strategy that facilitates purification and allows for the implementation in continuous-flow processes, streamlining the synthesis of chemical libraries. researchgate.net

Derivatization and Functionalization of this compound

Once synthesized, this compound serves as a versatile hub for further chemical modification at two key sites: the piperidine ring and the sulfonyl fluoride moiety.

The functionalization of the piperidine ring is a well-established field, driven by the prevalence of this motif in pharmaceuticals. researchgate.netmdpi.com These methods can be applied to this compound, assuming the N-SO₂F group is stable to the reaction conditions. Site-selective C-H functionalization is a powerful strategy for modifying the piperidine core without pre-installed functional handles. nih.gov

C2-Functionalization : The position adjacent to the nitrogen can be functionalized using rhodium catalysts. The choice of both the catalyst and the nitrogen protecting group is critical for directing the reaction. For instance, N-Boc-piperidine can be functionalized at the C2 position using specific dirhodium catalysts like Rh₂(R-TCPTAD)₄. nih.govnih.govd-nb.info

C4-Functionalization : By changing the directing group on the nitrogen, functionalization can be guided to the C4 position. N-α-oxoarylacetyl-piperidines, in combination with a catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄, have been shown to selectively produce 4-substituted analogs. nih.govnih.govd-nb.info

C3-Functionalization : The C3 position is electronically deactivated and generally harder to functionalize directly. An indirect, multi-step approach is often required, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening. nih.govd-nb.info

These catalyst- and directing-group-controlled reactions provide a toolbox for creating a diverse library of substituted piperidine-1-sulfonyl fluorides, enabling fine-tuning of molecular properties for various applications.

| Position | Strategy | Catalyst/Reagent Example | Reference |

| C2 | C-H Functionalization | Rh₂(R-TCPTAD)₄ (with N-Boc protecting group) | nih.govd-nb.info |

| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ (with N-α-oxoarylacetyl group) | nih.govd-nb.info |

| C3 | Indirect (Cyclopropanation/Ring-Opening) | Dirhodium tetracarboxylate catalysts | nih.govd-nb.info |

The sulfonyl fluoride group is the cornerstone of SuFEx click chemistry. nih.gov It is relatively stable under many synthetic conditions, including aqueous media, yet can be selectively activated to react with nucleophiles. nih.govgoogle.com This reactivity allows this compound to act as a versatile precursor for a wide range of functionalized sulfonamides and sulfonate esters.

The reaction involves the displacement of the fluoride ion by a nucleophile. Common nucleophiles include:

Amines : Primary and secondary amines react with the sulfonyl fluoride to form stable sulfonamides. This reaction is fundamental for creating libraries of compounds for drug discovery and chemical biology. The reaction can be promoted by bases or catalysts. chemrxiv.orgacs.org For example, a derivative of this compound has been shown to react with piperidine in the presence of sodium hydroxide (B78521) to yield the corresponding sulfonamide. scribd.com

Alcohols and Phenols : Aliphatic alcohols and phenols react to form sulfonate esters. This transformation is useful for linking the piperidine scaffold to other molecular fragments. nih.gov

Thiols : Thiols can also displace the fluoride to generate thiosulfonates, further expanding the range of accessible derivatives.

This "clickable" nature of the sulfonyl fluoride group makes this compound an exceptionally valuable building block for high-throughput synthesis and the development of covalent probes and inhibitors. researchgate.net

| Nucleophile | Product Class | Example Reaction | Reference |

| Primary/Secondary Amine (e.g., Pyrrolidine) | Sulfonamide | Alkenylsulfonyl fluoride + Pyrrolidine → Alkenylsulfonamide | nih.gov |

| Phenol (e.g., p-Methoxyphenol) | Sulfonate Ester | Alkenylsulfonyl fluoride + p-Methoxyphenol → Sulfonate Ester | nih.gov |

| Amine (e.g., Piperidine) | Sulfonamide | Functionalized sulfonyl fluoride + Piperidine/NaOH → Sulfonamide | scribd.com |

| Alcohol (e.g., Methanol) | Sulfonate Ester | Dithiocarbamate-sulfonyl fluoride + Methanol/Cs₂CO₃ → Methyl Sulfonate | researchgate.net |

Applications of Piperidine 1 Sulfonyl Fluoride As a Versatile Synthetic Reagent

Piperidine-1-sulfonyl Fluoride (B91410) in Click Chemistry and Bioconjugation Methodologies

The unique reactivity of the sulfonyl fluoride group in piperidine-1-sulfonyl fluoride makes it an ideal participant in click chemistry, a class of reactions known for their reliability, high yields, and simple reaction conditions. bohrium.comsigmaaldrich.com This has led to its use in various bioconjugation strategies, where the precise and efficient labeling of biomolecules is paramount.

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click reaction, enabling the rapid and dependable assembly of functional molecules. bohrium.comuva.nl this compound, as a sulfamoyl fluoride, is a key player in this methodology. The core principle of SuFEx lies in the exchange of the fluorine atom on the sulfur(VI) center with a nucleophile, typically an alcohol or an amine, to form a stable covalent bond. nih.govnih.gov

The reaction is often catalyzed by a base, which activates the otherwise stable S-F bond. nih.gov This allows for the modular connection of different molecular fragments, making it a powerful tool for creating diverse libraries of compounds. For instance, the coupling of a sulfonyl fluoride hub with various aryl alcohols can proceed to completion in a short time, yielding the corresponding aryl sulfonate derivatives in good yields. nih.gov The operational simplicity and the wide availability of SuFExable substrates, such as sulfonyl fluorides and nucleophiles, make this an ideal approach for high-throughput synthesis. nih.gov

Table 1: Examples of SuFEx Reactions with Sulfonyl Fluorides

| Sulfonyl Fluoride Hub | Nucleophile | Catalyst | Product | Reference |

| Aromatic Sulfonyl Fluoride | Aryl Alcohol | BTMG/HMDS | Aryl Sulfonate | nih.gov |

| Heterocyclic Sulfonyl Fluoride | Aryl Alcohol | DBU | Aryl Sulfonate | nih.gov |

| Phenyliminosulfur Oxydifluoride | Piperidine (B6355638) | None | Amino Sulfonimidate | nih.gov |

| Sulfuryl Fluoride (SO2F2) | Phenol | Triethylamine | Fluorosulfate (B1228806) | thieme-connect.com |

This table is interactive. Click on the headers to sort the data.

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The sulfonyl fluoride moiety exhibits orthogonal reactivity, meaning it can react selectively in the presence of other functional groups found in biological molecules. ccspublishing.org.cn This makes reagents like this compound valuable for bio-orthogonal labeling.

The strategy typically involves a two-step process:

A biomolecule is first modified with a bioorthogonal functional group, the "chemical reporter."

A probe containing the complementary functional group is then introduced to react with and label the substrate. wikipedia.org

The stability of the sulfonyl fluoride group, coupled with its specific reactivity towards certain nucleophilic amino acid residues (such as tyrosine, serine, threonine, lysine, cysteine, and histidine), allows for the targeted labeling of proteins. mdpi.com This selectivity is crucial for applications in activity-based protein profiling and for visualizing and manipulating biomolecules in their native environment. nih.govresearchgate.net The development of mutually orthogonal bioorthogonal reactions allows for the simultaneous labeling of multiple biomolecules, expanding the complexity of biological systems that can be studied. researchgate.netmdpi.com

The robustness and efficiency of SuFEx click chemistry have been harnessed for the synthesis of novel polymers and advanced materials. The formation of strong, stable sulfonyl-containing linkages is a key feature of this application. ccspublishing.org.cn By using bifunctional monomers containing sulfonyl fluoride and a nucleophilic group (an AB-type monomer), or by reacting two different bifunctional monomers (an A₂B₂ process), a variety of polymers can be synthesized. acs.org

For example, the polymerization of AB-type monomers based on SuFEx reactivity has been used to create polysulfamides. acs.org This approach offers advantages such as perfect 1:1 stoichiometry, which can lead to higher molecular weight polymers. acs.org The resulting polymers, with their unique -SO₂- linkages, represent a significant addition to the family of synthetic polymers. ccspublishing.org.cn Furthermore, the -SO₂F moiety can be incorporated as a reactive handle in the side chains of polymers, allowing for post-polymerization modification to further functionalize the material. ccspublishing.org.cn

Table 2: Polymer Synthesis via SuFEx

| Monomer Type | Polymerization Method | Resulting Polymer | Key Feature | Reference |

| AB-type Monomer | Step-growth polymerization | Polysulfamide | Perfect 1:1 stoichiometry | acs.org |

| A₂B₂ Monomers (Bis(sulfamoyl fluoride) and Bis(amine)) | Step-growth polymerization | Polysulfamide | Modular approach | acs.org |

This table is interactive. Click on the headers to sort the data.

Sulfonylation and Sulfonyl Transfer Reactions in Organic Synthesis

Beyond its role in click chemistry, this compound is a valuable reagent for conventional sulfonylation and sulfonyl transfer reactions. These reactions are fundamental in organic synthesis for the formation of sulfonamides, sulfonates, and other sulfur-containing compounds, many of which are found in pharmaceuticals and agrochemicals. nih.govtheballlab.com

This compound can react directly with a variety of nucleophiles to form the corresponding sulfonated products. The reaction with primary or secondary amines yields sulfonamides, while reaction with alcohols or phenols produces sulfonates. The sulfonyl fluoride group is generally more stable than the corresponding sulfonyl chloride, offering advantages in terms of handling, storage, and selectivity. ccspublishing.org.cntheballlab.com

The activation of the relatively inert S-F bond is often necessary. Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to effectively activate sulfonyl fluorides towards nucleophilic attack by amines, allowing for the synthesis of a wide range of sulfonamides in good yields. theballlab.com This method is compatible with a diverse array of sterically and electronically varied sulfonyl fluorides and amines. theballlab.com

The introduction of a sulfonyl group into a complex molecule often requires mild and selective reaction conditions to avoid unwanted side reactions. The stability of sulfonyl fluorides makes them well-suited for late-stage functionalization in multi-step syntheses. theballlab.com

Recent advancements have expanded the toolbox for incorporating sulfonyl groups. For instance, photocatalysis has enabled the conversion of sulfonyl fluorides into S(VI) radicals, which can then participate in reactions such as the sulfonylation of alkenes to form vinyl sulfones. nih.gov This radical-based approach provides a complementary strategy to the traditional electrophilic chemistry of sulfonyl fluorides. By leveraging different activation methods, chemists can strategically introduce the piperidine-1-sulfonyl moiety into complex molecular architectures with high precision.

This compound as a Building Block for Heterocyclic Chemistry

The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals. nih.govresearchgate.net Its prevalence drives the continuous development of novel synthetic methods to access piperidine-containing scaffolds with diverse functionalities. This compound emerges as a valuable building block in this context, offering a stable yet reactive handle for the construction of complex heterocyclic systems. The sulfonyl fluoride group (-SO₂F) is notably stable compared to other sulfonyl halides, resisting hydrolysis and reduction, which allows it to be carried through multi-step syntheses. mdpi.com

The synthesis of substituted piperidines is a central theme in medicinal chemistry. nih.govresearchgate.net Traditional methods for creating these scaffolds include the hydrogenation of pyridine (B92270) derivatives, cyclization of amino-alcohols, and various annulation strategies. nih.gov this compound and related structures, such as piperidine-4-sulfonyl fluoride, serve as key intermediates that allow for the introduction of the piperidine core and subsequent functionalization. researchgate.net

The sulfonyl fluoride moiety is a versatile functional group. It can readily react with a wide range of nucleophiles, such as amines, to form stable sulfonamides. This reactivity is central to its application in building complex molecules. For instance, cyclic saturated aminosulfonyl fluorides, including piperidine derivatives, have been successfully used for the protecting-group-free synthesis of sulfonamides. The nitrogen atom of the piperidine ring can be modified through acylation, arylation, or reductive amination while the sulfonyl fluoride group remains intact, showcasing the compound's utility as a scaffold. researchgate.net

A general synthetic approach involves reacting this compound with a desired nucleophile to form a sulfonamide linkage, thereby incorporating the piperidine ring into a larger molecule. This strategy is particularly useful in combinatorial chemistry and drug discovery for creating libraries of compounds with the piperidine scaffold.

Table 1: Examples of Reactions for Modifying Piperidine Scaffolds

| Reaction Type | Reagents | Product Type | Potential Application |

| N-Sulfonylation | Primary/Secondary Amines | Piperidine-1-sulfonamides | Bioactive compound synthesis |

| N-Arylation | Arylboronic acids, Palladium catalyst | N-Arylpiperidines | Medicinal chemistry scaffolds |

| N-Acylation | Acyl chlorides, Base | N-Acylpiperidines | Functional group introduction |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Alkylpiperidines | Synthesis of complex amines |

This table illustrates common synthetic transformations used to functionalize the piperidine nitrogen, which can be performed on piperidine sulfonyl fluoride derivatives. researchgate.net

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. harvard.edu Ring-closing metathesis (RCM) is particularly effective for constructing cyclic and macrocyclic structures, while ring-opening metathesis polymerization (ROMP) is used to create polymers from cyclic olefins. mdpi.compitt.edu

While direct participation of the sulfonyl fluoride group in metathesis is not expected, derivatives of this compound bearing alkenyl chains are hypothetical substrates for RCM. For this to be feasible, a diene precursor derived from piperidine would be required. For example, a piperidine derivative substituted with two alkenyl chains, such as N-allyl-N-(pent-4-en-1-yl)amine, can undergo RCM to form a new heterocyclic ring.

A hypothetical synthetic route could involve the synthesis of a piperidine precursor bearing two terminal alkene functionalities. This precursor, upon treatment with a suitable metathesis catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts), could undergo an intramolecular RCM reaction to form a bicyclic sulfonamide. mdpi.comnih.gov

Hypothetical RCM Reaction:

Step 1: Synthesis of the Diene Precursor: A suitable piperidine derivative, such as 2,6-dialkenylpiperidine, would first be reacted with sulfonyl fluoride to attach the -SO₂F group.

Step 2: Ring-Closing Metathesis: The resulting N-sulfonylated diene would then be subjected to RCM conditions. The reaction would involve the formation of a metallacyclobutane intermediate, leading to the extrusion of a small olefin (like ethylene) and the formation of a new carbon-carbon double bond, thus closing the ring. harvard.edu

This strategy would provide access to novel bridged azabicyclic structures containing the N-SO₂F moiety, which could serve as interesting scaffolds for further chemical exploration. nih.gov

Table 2: Common Catalysts and Solvents for Ring-Closing Metathesis

| Catalyst | Common Name | Typical Solvents | Key Features |

| Ruthenium-based | Grubbs' Catalyst (1st & 2nd Gen) | Dichloromethane (DCM), Toluene | High functional group tolerance |

| Ruthenium-based | Hoveyda-Grubbs' Catalyst (2nd Gen) | Dichloromethane (DCM), Benzotrifluoride (BTF) | Enhanced stability and activity |

| Molybdenum-based | Schrock's Catalyst | Toluene, Pentane | High reactivity, sensitive to air/moisture |

This table summarizes common catalysts and solvents applicable to the hypothetical RCM of this compound derivatives. mdpi.compitt.edu

Role in the Synthesis of Precursors for Agrochemicals and Specialty Chemicals

The incorporation of both piperidine and fluorine-containing groups is a common strategy in the design of modern agrochemicals due to the favorable physicochemical and biological properties they impart. researchgate.net this compound serves as a valuable precursor in this field by providing a straightforward method to introduce the piperidine sulfonamide scaffold.

The synthesis of novel sulfonamide derivatives containing a piperidine moiety has been shown to yield compounds with significant bactericidal activity against plant pathogens. nih.gov For example, new sulfanilamide (B372717) derivatives incorporating piperidine fragments have demonstrated excellent potency against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), which cause bacterial blight in rice and citrus canker, respectively. nih.gov

The synthetic methodology to create such agrochemical precursors often involves a multi-step sequence where the piperidine sulfonyl chloride or fluoride is a key reactant.

A representative synthetic route might include:

Formation of the Sulfonamide: Reaction of a substituted aniline (B41778) with Piperidine-1-sulfonyl chloride or fluoride in the presence of a base to form the core sulfonamide structure.

Further Functionalization: Subsequent modification of the molecule, for instance, by attaching alkyl chains of varying lengths to another part of the scaffold, to optimize lipophilicity and biological activity. nih.gov

The sulfonyl fluoride group is an attractive alternative to the more common sulfonyl chlorides because of its distinct reactivity and stability. mdpi.com Methodologies for the synthesis of sulfonyl fluorides are well-established and include fluorination of sulfonyl chlorides, direct synthesis from sulfonic acids, or from sulfonyl hydrazides. mdpi.comresearchgate.net This accessibility ensures that this compound and its analogs are readily available for use in the synthesis of specialty chemicals and agrochemical precursors.

Computational and Theoretical Investigations of Piperidine 1 Sulfonyl Fluoride

Electronic Structure and Bonding Analysis

The electronic structure of a molecule governs its physical and chemical properties. Computational methods allow for a detailed analysis of how electrons are distributed within Piperidine-1-sulfonyl fluoride (B91410), providing insights into its stability, reactivity, and spectroscopic characteristics.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in characterizing the molecular orbitals (MOs) and electron density distribution of molecules. While specific DFT studies on Piperidine-1-sulfonyl fluoride are not extensively available in the literature, valuable insights can be drawn from computational analyses of analogous sulfonamides and piperidine (B6355638) derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For sulfonamide derivatives, the HOMO is often localized on the amine or a substituted aromatic ring, while the LUMO is typically centered on the sulfonyl group and its substituents. This distribution suggests that the nitrogen atom of the piperidine ring in this compound would be a primary site for electrophilic attack, while the sulfur atom of the sulfonyl fluoride group would be susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In analogous aryl sulfonyl piperazine (B1678402) derivatives, the negative electrostatic potential is localized on the sulfamide (B24259) function, while the positive potential is found on the hydrogen atoms researchgate.net. For this compound, the MEP would likely show a negative potential around the oxygen and fluorine atoms of the sulfonyl group and a positive potential around the hydrogen atoms of the piperidine ring.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Representative Sulfonamide Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzenesulfonamide | -7.5 | -0.8 | 6.7 |

| N-Methylbenzenesulfonamide | -7.2 | -0.7 | 6.5 |

| 4-Methylbenzenesulfonamide | -7.1 | -0.9 | 6.2 |

| N,N-Dimethylbenzenesulfonamide | -6.9 | -0.6 | 6.3 |

Note: The data in this table is illustrative and based on general values for similar compounds, not specific experimental or computational results for this compound.

For instance, the relatively low energy of the LUMO associated with the S-F bond in sulfonyl fluorides makes them good electrophiles. This is a key feature of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions where the sulfonyl fluoride group reacts with a wide range of nucleophiles nsf.gov. Computational models can predict the feasibility and kinetics of such reactions.

The reactivity of sulfonyl fluorides has been shown to be tunable by altering the electronic properties of the molecule. For arylsulfonyl fluorides, the reactivity towards nucleophiles can be predictably modulated by adjusting the electronic properties of the aryl substituents nih.gov. Similarly, the reactivity of this compound can be understood and predicted by analyzing its electronic characteristics. The electron-donating nature of the piperidine ring is expected to influence the electrophilicity of the sulfur center.

Furthermore, computational models can be employed to study the hydrolytic stability of sulfonyl fluorides. The rate of hydrolysis has been correlated with the LUMO energy of the sulfonyl fluoride, providing a predictive tool for designing molecules with desired stability in aqueous environments mdpi.com.

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its biological activity and chemical reactivity. The piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable.

DFT calculations are a powerful tool for determining the preferred conformations of molecules and the energy differences between them. For the piperidine ring, the two primary chair conformations involve the substituents being in either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic effects.

While specific DFT studies on the conformational preferences of this compound are limited, extensive research on substituted piperidines provides a strong basis for understanding its behavior. In many N-substituted piperidines, the substituent prefers the equatorial position to minimize steric hindrance.

However, electronic effects, such as the anomeric effect, can also play a significant role. The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial orientation, despite the steric bulk. In the case of N-sulfonylpiperidines, an anomeric effect involving the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the S-C bond (in the case of C-substituted sulfonyl groups) or S-F bond could influence the conformational equilibrium.

Studies on fluorinated piperidines have shown that the presence of a fluorine atom can significantly alter the conformational behavior, often favoring an axial orientation due to stabilizing hyperconjugative and electrostatic interactions researchgate.net. The sulfonyl fluoride group, being strongly electron-withdrawing, would also be expected to exert a significant influence on the conformational preferences of the piperidine ring.

Table 2: Calculated Relative Conformational Energies of Substituted Piperidines

| Substituent (at N) | Conformer | Relative Energy (kcal/mol) |

| -H | Equatorial N-H | 0.0 |

| -H | Axial N-H | 0.4 |

| -CH3 | Equatorial | 0.0 |

| -CH3 | Axial | 2.7 |

| -C(O)CH3 | - | Planar N |

Note: The data in this table is based on general computational results for substituted piperidines and is intended to be illustrative.

The conformation of this compound can have a profound impact on its reactivity and the stereoselectivity of its reactions. The accessibility of the nitrogen lone pair and the orientation of the sulfonyl fluoride group are directly dependent on the ring's conformation.

For reactions involving the nitrogen atom, such as alkylation or protonation, the accessibility of the nitrogen's lone pair of electrons is crucial. In the chair conformation, the lone pair is more sterically hindered in the axial position than in the equatorial position. Therefore, the conformational equilibrium can influence the rate of such reactions.

In reactions where this compound acts as an electrophile at the sulfur center, the orientation of the sulfonyl fluoride group relative to the incoming nucleophile is important. The stereoelectronic environment around the sulfur atom, dictated by the piperidine ring's conformation, can influence the trajectory of the nucleophilic attack and thus the reaction rate.

Furthermore, if the piperidine ring contains other substituents, the conformation will determine their relative spatial arrangement, which can lead to different stereochemical outcomes in reactions. For example, in reactions leading to the formation of a new stereocenter, the pre-existing conformation of the piperidine ring can direct the approach of the reagent, leading to a specific diastereomer.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to study the step-by-step mechanism of chemical reactions and to characterize the high-energy transition states that connect reactants and products. This is particularly valuable for understanding the reactivity of this compound in reactions such as the SuFEx process.

Computational studies on the reaction of sulfonyl fluorides with amines, including piperidine, have provided detailed mechanistic insights. These studies often employ DFT to map out the potential energy surface of the reaction, identifying intermediates and transition states.

The reaction of a sulfonyl fluoride with a primary or secondary amine to form a sulfonamide is a fundamental transformation. Computational investigations have explored the mechanism of this reaction, considering both concerted and stepwise pathways. For the reaction of methanesulfonyl fluoride with methylamine, a concerted SN2-type mechanism has been proposed based on computational analysis nih.gov.

More complex reaction scenarios have also been modeled. For example, the catalytic amidation of sulfonyl fluorides has been investigated, with calculations revealing the role of the catalyst in lowering the activation energy barrier researchgate.net. In a study of the Ca(NTf2)2-mediated SuFEx reaction of benzenesulfonyl fluoride with piperidine, computational modeling identified a two-point contact between the calcium catalyst and the sulfonyl fluoride as a key activating interaction. The calculated Gibbs free energy of activation was found to be in good agreement with experimental kinetic data.

The transition state for the nucleophilic attack of piperidine on the sulfur atom of a sulfonyl fluoride has been characterized computationally. These studies reveal the geometry of the transition state, including the forming S-N bond and the breaking S-F bond. The calculated activation barriers provide a quantitative measure of the reaction's feasibility.

Table 3: Calculated Activation Energies for the Reaction of Sulfonyl Fluorides with Amines

| Sulfonyl Fluoride | Amine | Catalyst | Activation Energy (kcal/mol) |

| Methanesulfonyl fluoride | Methylamine | None | High |

| Benzenesulfonyl fluoride | Piperidine | Ca(NTf2)2 | ~21 |

| Aryl sulfonyl fluoride | Various amines | HOBt | - |

Note: The data in this table is compiled from various computational studies on related systems and is intended to be representative.

Free Energy Surface Mapping for SuFEx and Other Key Reactions

Free energy surface (PES) mapping is a critical computational technique used to visualize the energy landscape of a chemical reaction, identifying transition states, intermediates, and the activation energies that govern reaction rates. While specific PES maps for this compound are not extensively detailed in dedicated public studies, the mechanisms of SuFEx reactions for analogous sulfur(VI) fluorides have been computationally modeled, providing a strong basis for understanding its behavior.

Theoretical studies on related compounds, such as sulfonimidoyl fluorides, have been instrumental in elucidating the SuFEx mechanism. nih.gov These investigations, combining experimental work with quantum chemical calculations, have shown that the reaction of a sulfur(VI) fluoride with a nucleophile like a phenolate (B1203915) proceeds through a bimolecular nucleophilic substitution (SN2-type) pathway. nih.gov The calculated potential energy surface for these reactions indicates a concerted mechanism with a single transition state, leading to an inversion of the stereochemical configuration at the sulfur center. nih.gov

Key findings from these computational models include:

Low Activation Barriers: The calculations reveal that SuFEx reactions generally have low activation energies, which is consistent with the observed smooth reactivity at or near room temperature. nih.gov

Mechanism Confirmation: The energy profiles support an SN2 or an addition-elimination mechanism over a dissociative SN1-type pathway. nih.gov

Fluoride Exchange: Computational analysis has also found that the exchange of a fluoride anion with another fluoride is a low-barrier process, a unique feature of the S(VI)-F bond.

These general principles are expected to apply to this compound, although its specific energy barriers and transition state geometries would be modulated by the electronic and steric properties of the piperidine ring.

Analysis of Solvent Effects and Catalytic Pathways

Computational models are essential for dissecting the complex roles that solvents and catalysts play in chemical reactions. For SuFEx reactions involving sulfonyl fluorides, both factors are critical for activating the otherwise stable S-F bond.

Catalytic Pathways: this compound, as an N-disubstituted sulfamoyl fluoride, is recognized as being at the lower end of the reactivity spectrum for S(VI)-F compounds. claremont.eduoup.comoup.com Consequently, its participation in SuFEx reactions often requires catalytic activation. Theoretical and experimental studies have identified several effective catalytic systems:

Lewis Bases: Nitrogen-containing Lewis bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are common catalysts. nih.govnih.gov They are thought to function by activating the nucleophile (e.g., an alcohol or amine) through deprotonation or hydrogen bonding.

Nucleophilic Catalysts: Reagents like 1-Hydroxybenzotriazole (B26582) (HOBt) have been shown to act as effective nucleophilic catalysts in SuFEx reactions of related sulfonimidoyl fluorides, particularly in solvents like DMSO. researchgate.net

Lewis Acids: For less reactive sulfamoyl fluorides, Lewis acid activation can be crucial. For instance, Ca(NTf₂)₂ has been used to drive the exchange reaction by activating the S(VI)-F bond. nih.gov

Solvent Effects: The choice of solvent can dramatically influence reaction rates and outcomes. The "on-water" effect, where SuFEx reactions between substrates like aniline (B41778) and phenylsulfonyl fluoride show significant rate acceleration compared to neat (solvent-free) conditions, highlights the profound impact of the reaction medium. nih.gov

Computational chemistry employs Polarizable Continuum Models (PCM) to simulate the effect of a solvent on molecular properties and reaction energies. For example, systematic computational analyses on fluorinated piperidines have used DFT calculations with PCM to rationalize conformational preferences in different solvents, demonstrating that increasing solvent polarity can stabilize more polar conformers. nih.gov This methodology is directly applicable to studying how solvents might stabilize transition states in reactions involving this compound, thereby influencing the reaction kinetics.

QSAR and Cheminformatic Studies

While formal Quantitative Structure-Activity Relationship (QSAR) models for the synthetic reactivity of this compound are not prominent in the literature, numerous studies have performed systematic profiling of sulfonyl fluoride libraries. These cheminformatic approaches establish clear links between chemical structure and reactivity, which are fundamental to predicting and controlling synthetic outcomes.

A key structure-reactivity principle is that N-disubstituted sulfamoyl fluorides, such as this compound, exhibit notable stability and are less intrinsically reactive than their aryl sulfonyl fluoride or fluorosulfate (B1228806) counterparts. claremont.eduoup.comoup.com This lower reactivity necessitates more forcing conditions or specific catalytic activation for their use in SuFEx chemistry. oup.comoup.com

Studies profiling panels of various sulfur(VI) fluoride compounds have quantified aspects like hydrolytic stability and reactivity towards nucleophiles, providing valuable data for understanding structure-reactivity relationships. For example, the aqueous half-life of S(VI)-F compounds can vary dramatically based on their substitution pattern.

| S(VI)-F Class | Representative Structure Fragment | General Hydrolytic Stability (Half-life) | Relative Reactivity Trend |

|---|---|---|---|

| Aryl Fluorosulfate | Ar-O-SO₂F | Variable (e.g., hours to days) | High |

| Aryl Sulfonyl Fluoride | Ar-SO₂F | Generally stable (e.g., days to weeks) | Moderate to High |

| Alkyl Sulfonyl Fluoride | R-SO₂F | High | Moderate |

| N-disubstituted Sulfamoyl Fluoride | R₂N-SO₂F (e.g., this compound) | Very high (e.g., weeks to months) | Low |

Further cheminformatic insights from various studies include:

Electronic Effects: In the synthesis of sulfonyl fluorides from disulfides, electron-donating groups on the aromatic ring are well-tolerated, whereas electron-withdrawing groups are not, indicating a strong electronic influence on the reaction's success. mdpi.com

Substituent Position: For aryl sulfonyl fluorides, the position of substituents matters. A study found that attaching a carboxylic acid group at the meta position of a phenylsulfonyl fluoride resulted in higher reactivity compared to other isomers. nih.gov Conversely, the addition of an electron-donating methoxy (B1213986) group was found to decrease reactivity. nih.gov

These structure-reactivity relationships, derived from systematic experimental and computational screening, are crucial for the rational design of synthetic strategies and for tuning the reactivity of sulfonyl fluoride reagents like this compound for specific applications.

Future Perspectives and Emerging Research Directions for Piperidine 1 Sulfonyl Fluoride

Development of Next-Generation Catalysts for SuFEx Chemistry

The advancement of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry is intrinsically linked to the development of more efficient and selective catalysts. While SuFEx reactions can often proceed under mild conditions, the design of next-generation catalysts is crucial for expanding the scope and utility of reagents like piperidine-1-sulfonyl fluoride. nih.gov Key to SuFEx activation is the role of catalysts, often tertiary amine derivatives, in facilitating the departure of the fluoride leaving group. nih.gov

Current research focuses on developing catalysts that can operate under even milder conditions, with lower catalyst loadings and enhanced substrate scope. The exploration of bifunctional catalysts, which can both activate the sulfonyl fluoride and the nucleophile, is a promising avenue. Furthermore, the development of chiral catalysts for asymmetric SuFEx reactions would represent a significant breakthrough, enabling the enantioselective synthesis of complex molecules.

Recent advancements have highlighted the potential of organocatalysts to promote SuFEx reactions. These catalysts offer advantages in terms of cost, availability, and reduced metal contamination in the final products. The development of novel catalyst systems is expected to unlock new applications for this compound in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

| Catalyst Type | Research Focus | Potential Advantages |

| Organocatalysts | Development of more active and selective amine-based and phosphine-based catalysts. | Low toxicity, readily available, and tunable steric and electronic properties. |

| Bifunctional Catalysts | Catalysts with both a Lewis basic site to activate the sulfonyl fluoride and a Brønsted acidic site to activate the nucleophile. | Increased reaction rates and selectivity. |

| Chiral Catalysts | Design of enantioselective catalysts for asymmetric SuFEx reactions. | Access to chiral sulfonamides and sulfamates with high enantiopurity. |

Integration of this compound into Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms presents a significant opportunity to streamline the production of complex molecules. researchgate.netmdpi.comvapourtec.com Flow chemistry, with its inherent advantages in safety, scalability, and process control, is particularly well-suited for handling reactive intermediates and for optimizing reaction conditions. researchgate.netnih.gov

The use of this compound in continuous flow reactors can enable the rapid and efficient synthesis of libraries of sulfonamides and other derivatives for high-throughput screening in drug discovery. vapourtec.com Automated synthesis platforms, guided by real-time reaction monitoring and machine learning algorithms, can accelerate the discovery of new reactions and the optimization of existing processes involving this compound. mdpi.comsoci.org

Challenges in this area include the development of robust and reliable pumping systems for handling reagents and the design of efficient in-line purification techniques. nih.gov However, the potential benefits of increased efficiency, reproducibility, and safety are driving significant research efforts in this direction. mdpi.com

| Technology | Application with this compound | Key Advantages |

| Flow Chemistry | Continuous production of sulfonamides and sulfamates. | Enhanced safety, improved heat and mass transfer, and simplified scale-up. researchgate.netnih.gov |

| Automated Synthesis | High-throughput synthesis of compound libraries for drug discovery. | Increased productivity, improved reproducibility, and data-rich experimentation. mdpi.comvapourtec.com |

| Microfluidic Reactors | Precise control over reaction conditions for mechanistic studies. | Small reaction volumes, rapid mixing, and excellent temperature control. |

Exploration of Unconventional Reactivity Modes and Novel Transformations

While the primary application of this compound is in SuFEx chemistry, researchers are actively exploring its potential in unconventional reactivity modes and novel chemical transformations. ccspublishing.org.cnbldpharm.com The unique electronic properties of the sulfonyl fluoride group can be harnessed to participate in reactions beyond simple nucleophilic substitution. bldpharm.com

One area of interest is the use of this compound in transition metal-catalyzed cross-coupling reactions. The development of methods to activate the S-F bond could enable the use of sulfonyl fluorides as coupling partners in the formation of carbon-sulfur and heteroatom-sulfur bonds. Additionally, the potential for this compound to act as a precursor to fluorosulfonyl radicals opens up new avenues for radical-based transformations. rsc.org

Furthermore, the exploration of the reactivity of the piperidine (B6355638) ring in the presence of the sulfonyl fluoride group could lead to the discovery of novel tandem reactions and molecular rearrangements. These investigations into the fundamental reactivity of this compound are crucial for expanding its synthetic utility and for the discovery of new chemical entities.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Material Science

The robust nature of the sulfonate linkage formed from SuFEx reactions makes this compound an attractive building block for the synthesis of advanced materials. ccspublishing.org.cn Interdisciplinary research at the interface of synthetic chemistry and material science is leveraging the unique properties of this compound to create novel polymers, functional surfaces, and biomaterials. ccspublishing.org.cnbldpharm.com

The incorporation of the piperidine-1-sulfonyl moiety into polymer backbones can impart desirable properties such as thermal stability, chemical resistance, and specific recognition capabilities. ccspublishing.org.cn For example, polymers functionalized with sulfonyl fluoride groups can be used for post-polymerization modification, allowing for the introduction of a wide range of functional groups.

In the realm of biomaterials, the ability of sulfonyl fluorides to covalently modify specific amino acid residues in proteins is being explored for the development of targeted drug delivery systems and diagnostic probes. ccspublishing.org.cn The biocompatibility of the resulting sulfonamide linkage is a key advantage in these applications.

| Material Type | Application of this compound | Resulting Properties |

| Polymers | Monomer for the synthesis of polysulfonates and polysulfonamides. | High thermal stability, chemical resistance, and tunable mechanical properties. ccspublishing.org.cn |

| Functional Surfaces | Surface modification of materials to introduce specific functionalities. | Altered hydrophobicity, biocompatibility, and binding affinity. |

| Bioconjugates | Covalent labeling of proteins and other biomolecules. | Site-specific modification for applications in diagnostics and therapeutics. ccspublishing.org.cn |

Sustainable and Green Chemical Approaches for Utilizing this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes and the utilization of chemical reagents. unife.it For this compound, research is focused on developing more sustainable synthetic methods and on utilizing it in environmentally benign reaction media. eurekalert.org

Recent breakthroughs have demonstrated the synthesis of sulfonyl fluorides in water, a significant step towards reducing the reliance on volatile organic solvents. digitellinc.com These aqueous methods often employ surfactants to facilitate the reaction, offering a more sustainable alternative to traditional synthetic protocols. digitellinc.com Additionally, efforts are underway to develop catalytic methods for the synthesis of sulfonyl fluorides that minimize the generation of waste and avoid the use of hazardous reagents. eurekalert.orgasiaresearchnews.com

| Green Chemistry Principle | Application in the Context of this compound |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the piperidine ring. |

| Atom Economy | High efficiency of SuFEx reactions minimizes waste generation. |

| Safer Solvents and Auxiliaries | Development of synthetic methods in water or other green solvents. digitellinc.com |

| Catalysis | Use of catalytic amounts of reagents to minimize waste and improve efficiency. eurekalert.org |

Q & A

Basic: What are the recommended synthetic routes for piperidine-1-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound can be synthesized via fluorosulfonylation of sulfonic acids or sulfonates using fluorosulfonyl radicals under mild conditions . Alternatively, fluoride-chloride exchange from piperidine-1-sulfonyl chloride (a related compound with established protocols) is scalable but requires anhydrous conditions to prevent hydrolysis . Key factors affecting yield include:

- Temperature : Excess heat may degrade the sulfonyl fluoride group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst selection : Radical initiators like AIBN improve fluorosulfonylation efficiency .

Characterization: Confirm purity via NMR (δ ~55–60 ppm for -SOF) and LC-MS (m/z 181.19 for [M+H]) .

Basic: How should researchers characterize this compound to ensure structural fidelity?

Methodological Answer:

A multi-technique approach is critical:

- Spectroscopy : NMR (piperidine ring protons at δ 1.5–3.0 ppm) and NMR (C-SOF resonance near δ 45–50 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic Pbca symmetry observed in sulfonyl-amine derivatives) .

- Elemental analysis : Match experimental vs. theoretical CHFNOS composition (MW 181.19 g/mol) .

Note: Purity ≥95% is recommended for reproducibility; use Karl Fischer titration to quantify moisture (<0.1%) .

Advanced: What experimental strategies mitigate instability of this compound in aqueous or protic environments?

Methodological Answer:

The compound’s hydrolytic sensitivity (due to the -SOF group) demands:

- Storage : Under inert gas (Ar/N) at –20°C in sealed, desiccated vials .

- Reaction design : Avoid protic solvents (e.g., HO, MeOH). Use anhydrous DCM or THF with molecular sieves .

- In situ monitoring : Track degradation via NMR; hydrolysis produces SOF (δ ~–40 ppm) .

Advanced: How does this compound participate in metal coordination chemistry, and what are its implications for drug design?

Methodological Answer:

The sulfonyl fluoride group acts as a hemilabile ligand , enabling reversible binding to transition metals (e.g., Pt, Re) in coordination complexes. For example:

- In Pt(II) complexes, the sulfonyl group stabilizes rare eight-membered rings, enhancing bioconjugation potential .

- Reactivity : Competing coordination between the sulfonyl fluoride and amine groups alters reaction pathways (e.g., trans vs. cis isomer formation) .

Applications: Such complexes are explored for targeted cancer therapies due to their tunable redox properties .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from:

- Impurity profiles : Trace chloride (from precursor) may skew nucleophilic substitution rates. Use ion chromatography to quantify halide content .

- Solvent effects : Dielectric constant variations alter reaction kinetics. Compare data in DMSO vs. toluene .

- Crystallographic anomalies : Polymorphism (e.g., Pbca vs. P2/c symmetry) impacts solid-state reactivity .

Recommendation: Replicate studies with strict adherence to Supporting Information guidelines (e.g., full disclosure of solvent batches, humidity levels) .

Advanced: What computational methods validate the mechanistic pathways of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT calculations : Model transition states to predict regioselectivity (e.g., S2 at sulfur vs. ring nitrogen) .

- Molecular dynamics : Simulate solvation effects on activation energy (e.g., H-bonding in DMSO stabilizes intermediates) .

- Docking studies : Predict binding affinities in enzyme inhibition assays (e.g., covalent binding to serine proteases) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of SO/HF byproducts.

- Spill management : Neutralize with saturated NaHCO and adsorb with vermiculite .

Advanced: How do steric and electronic effects of the piperidine ring influence the reactivity of this compound?

Methodological Answer:

- Steric effects : Bulky substituents on the piperidine ring hinder nucleophilic attack at sulfur. Compare kinetics of N-methyl vs. N-H derivatives .

- Electronic effects : Electron-withdrawing groups (e.g., -NO) on the ring increase electrophilicity of the -SOF moiety, accelerating reactions with amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.